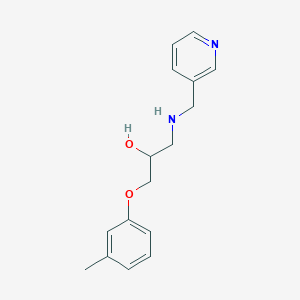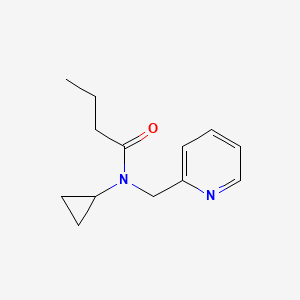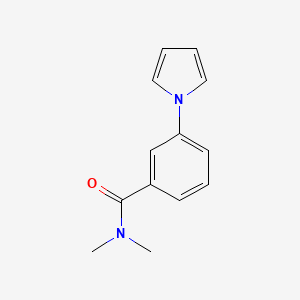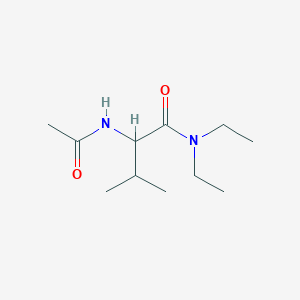
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and proteins, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to exhibit anticonvulsant and sedative properties, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it interacts with. This could lead to the development of more targeted drugs and therapies. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other diseases and disorders, such as cancer and Alzheimer's disease. Finally, more research could be conducted to optimize the synthesis method of this compound and improve its solubility in water, making it easier to work with in laboratory settings.
Méthodes De Synthèse
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone can be synthesized using a multi-step process. The first step involves the reaction of 3-ethyl-5-methyl-1,2-oxazol-4-ylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-ethyl-5-methyl-1-(2-phenyl-2-oxoethyl)-1,2-oxazolidin-4-one. The second step involves the reaction of this intermediate with azepane in the presence of a base such as sodium hydride. This reaction results in the formation of Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone.
Applications De Recherche Scientifique
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has been studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a potential candidate for further research in the fields of pharmacology and medicinal chemistry. This compound has been studied for its potential use as a drug candidate for the treatment of various diseases and disorders.
Propriétés
IUPAC Name |
azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-11-12(10(2)17-14-11)13(16)15-8-6-4-5-7-9-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSFSIYBYDQINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)

![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)

![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)

![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
